molecular formula C15H21NOS B15165151 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide CAS No. 211513-26-7

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide

Cat. No.: B15165151
CAS No.: 211513-26-7
M. Wt: 263.4 g/mol
InChI Key: HNJZDNMUVSELCB-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is an organic compound with the molecular formula C15H21NOS. It is a derivative of cyclohexanecarboxamide, featuring an ethyl group and a sulfanylphenyl group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethylamine and 2-mercaptophenylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxamide: A simpler derivative without the ethyl and sulfanyl groups.

    N-(2-sulfanylphenyl)cyclohexane-1-carboxamide: Lacks the ethyl group.

    1-ethylcyclohexane-1-carboxamide: Lacks the sulfanylphenyl group.

Uniqueness

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is unique due to the presence of both the ethyl and sulfanylphenyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

211513-26-7

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H21NOS/c1-2-15(10-6-3-7-11-15)14(17)16-12-8-4-5-9-13(12)18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3,(H,16,17)

InChI Key

HNJZDNMUVSELCB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S

Origin of Product

United States

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